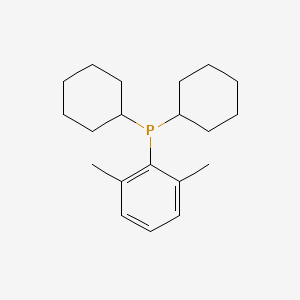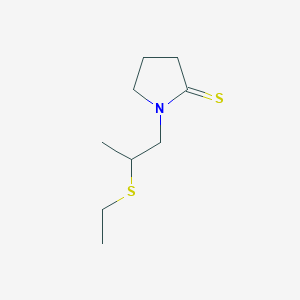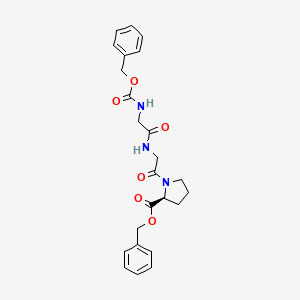
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom This particular compound is characterized by the presence of an ethanone group attached to a furan ring substituted with ethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-5-phenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques can be employed to optimize the synthesis and reduce production costs. The use of renewable biomass as a starting material for the synthesis of furan derivatives is also being explored to promote sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring .
Applications De Recherche Scientifique
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylfuran: Similar structure but lacks the ethyl and phenyl substituents.
5-Methyl-2-furyl methyl ketone: Similar structure with a methyl group instead of an ethyl group.
2-Furyl methyl ketone: Lacks the phenyl substituent.
Uniqueness
The combination of these substituents provides a distinct set of properties that differentiate it from other furan derivatives .
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(2-ethyl-5-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-3-13-12(10(2)15)9-14(16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
WADIDPBPRVGPKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




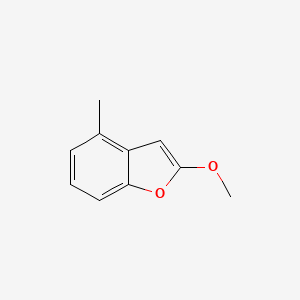
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
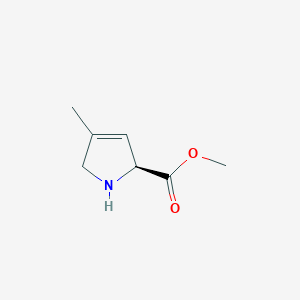

![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
